O1-Tert-butyl O3-ethyl 5-oxoazepane-1,3-dicarboxylate
CAS No.:
Cat. No.: VC18281891
Molecular Formula: C14H23NO5
Molecular Weight: 285.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H23NO5 |
|---|---|
| Molecular Weight | 285.34 g/mol |
| IUPAC Name | 1-O-tert-butyl 3-O-ethyl 5-oxoazepane-1,3-dicarboxylate |
| Standard InChI | InChI=1S/C14H23NO5/c1-5-19-12(17)10-8-11(16)6-7-15(9-10)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3 |
| Standard InChI Key | VMPMGSIQMJOEEX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CC(=O)CCN(C1)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 1-O-tert-butyl 3-O-ethyl 5-oxoazepane-1,3-dicarboxylate . Its molecular formula, , reflects a seven-membered azepane ring substituted with two ester groups and a ketone. The tert-butyl and ethyl ester moieties at positions one and three, respectively, contribute to its steric and electronic properties.
Table 1: Key Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 285.34 g/mol | |
| CAS Number | 2104879-26-5 | |
| SMILES Notation | CCOC(=O)C1CCN(CCC1=O)C(=O)OC(C)(C)C |
Structural Differentiation from Isomers
A related positional isomer, 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS 141642-82-2), shares the same molecular formula but differs in ester group placement . This distinction impacts reactivity; the 1,3-isomer exhibits greater steric hindrance at the ketone, influencing its nucleophilic susceptibility.
Spectroscopic Characterization
While specific NMR or IR data for the 1,3-isomer are unavailable in the provided sources, analogous azepane derivatives are typically characterized using NMR to resolve carbonyl signals (~170–180 ppm) and NMR for ester methyl groups (~1.2–1.4 ppm) . Mass spectrometry (MS) confirms the molecular ion peak at m/z 285.34.
Synthesis and Reaction Pathways
Multi-Step Synthesis Protocol
The compound is synthesized via sequential alkylation and esterification steps:
-
Ring Formation: Azepane rings are constructed via cyclohexanone derivatives, followed by oxidation to introduce the ketone at position five .
-
Esterification: The tert-butyl and ethyl ester groups are introduced using Boc (tert-butoxycarbonyl) and ethyl chloroformate in the presence of a base such as sodium hydride.
-
Purification: Column chromatography (ethyl acetate/hexane, 1:1) yields the final product with ~66% efficiency .
Key Reagents and Conditions:
-
Alkylating Agents: tert-Butyl bromide, ethyl iodide.
Applications in Organic Synthesis
Nucleophilic Acyl Substitution
The electron-deficient carbonyl at position five facilitates nucleophilic attacks, enabling:
-
Amide Formation: Reaction with amines to yield bicyclic lactams, precursors in alkaloid synthesis .
-
Grignard Additions: Formation of tertiary alcohols for chiral center introduction.
Pharmaceutical Intermediate
The compound’s rigid azepane scaffold is leveraged in drug discovery for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume